molecular formula C9H13F3N2O3 B15066583 2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate

2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate

Cat. No.: B15066583
M. Wt: 254.21 g/mol
InChI Key: HLTARPVIMQQKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7 of the spiro[4.4]nonane backbone. The trifluoroacetate counterion enhances solubility in polar solvents and stabilizes the compound during synthesis and storage. This molecule is of significant interest in medicinal chemistry due to its conformational rigidity, which can improve binding specificity in drug-target interactions .

Properties

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.21 g/mol

IUPAC Name

2,7-diazaspiro[4.4]nonan-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2O.C2HF3O2/c10-6-7(2-4-9-6)1-3-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7)

InChI Key

HLTARPVIMQQKAG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCNC2=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the reaction of a diamine with a ketone in the presence of a base such as sodium hydride can yield the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The diazaspiro framework is synthesized via condensation reactions between nitrogen-containing precursors (e.g., amines or imidazoles) and carbonyl compounds. For example:

  • Aldol Condensation : Lithium bis(trimethylsilyl)amide (LHMDS) promotes aldol additions between aldehydes and ketones to form intermediates, followed by Dess–Martin periodinane oxidation to yield spirocyclic products .

  • Epimerization : Under mild acidic conditions, stereochemical control at the spirocenter can be achieved, enabling access to diastereomers (e.g., C13/14 epimers in massadine analogs) .

Reaction TypeReagents/ConditionsOutcome
Aldol AdditionLHMDS, THF, −78°Cβ-Hydroxy intermediate
OxidationDess–Martin periodinane, CH₂Cl₂Ketone formation
CyclizationAcidic conditions (e.g., TFA)Spirocycle assembly

Functional Group Transformations

The trifluoroacetate group facilitates protecting group strategies and nucleophilic substitutions :

  • Deprotection : Trifluoroacetic acid (TFA) cleaves tert-butoxycarbonyl (Boc) groups under mild conditions, enabling selective functionalization .

  • N-Alkylation : The spirocycle’s secondary amines react with alkyl halides or sulfonating agents (e.g., tosyl chloride) to introduce substituents .

Example :
Reaction with 6-fluoroindole or dichlorophenyl groups enhances bioactivity in dopamine D4 receptor (D4R) antagonists .

Regioselective Modifications

The spirocyclic scaffold’s geometry directs regioselectivity in reactions:

  • Southern vs. Northern Ring Functionalization :

    • Southern Ring : Aryl halides (e.g., difluorophenyl) install substituents via Suzuki coupling, improving receptor binding .

    • Northern Ring : Tosylamides or benzodioxoles modulate selectivity between dopamine receptor subtypes .

SubstituentActivity (D4R IC₅₀)Selectivity (D4R vs. D2R)
6-Fluoroindole12 nM>100-fold
Dichlorophenyl8 nM50-fold
Tosylamide25 nM10-fold

Mechanistic Insights

  • Steric and Electronic Effects : The spirocycle’s rigidity limits conformational flexibility, favoring interactions in hydrophobic pockets of biological targets (e.g., transmembrane domains of D4R) .

  • Acid-Mediated Rearrangements : Protonation of the diazaspiro nitrogen under acidic conditions triggers ring-opening/ring-closing equilibria, enabling scaffold diversification .

Scientific Research Applications

2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate has several applications in scientific research:

    Medicinal Chemistry: The compound’s rigid structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

    Material Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure can provide a specific three-dimensional arrangement that allows for selective binding to these targets. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Research Findings

Pharmaceutical Utility: Spiro[4.4] and spiro[4.5] derivatives are prioritized in drug discovery for their ability to mimic peptide conformations. For example, 8-(3-chloro-5-arylpyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one TFA (Compound 17) demonstrated nanomolar potency as a kinase modulator .

Environmental Safety : Trifluoroacetate-containing spiro compounds are environmentally favorable, with GWPs <2, aligning with green chemistry initiatives .

Structural Optimization : Enlarging the spiro system (e.g., from [4.4] to [5.5]) improves metabolic stability but may reduce blood-brain barrier penetration .

Q & A

Q. What are the key synthetic routes for 2,7-Diazaspiro[4.4]nonan-1-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of diamines with cyclic ketones under controlled conditions. For example, reacting 1,2-diamines with cyclobutanone in the presence of acid catalysts (e.g., trifluoroacetic acid) yields the spirocyclic core . Optimization strategies include:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids to enhance cyclization efficiency.
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Reaction ParameterTypical RangeImpact on Yield
Catalyst (TFA)10–20 mol%Increases cyclization rate
Temperature80–100°CHigher yields at 90°C
Reaction Time12–24 hrsProlonged time reduces side products

Q. How does the trifluoroacetate counterion influence the compound’s physicochemical properties?

The trifluoroacetate (TFA) salt enhances aqueous solubility due to its polar nature, making it suitable for in vitro assays. However, residual TFA in biological studies may interfere with cellular assays (e.g., altering pH or ion channels). Dialysis or lyophilization is recommended to minimize TFA content .

Q. What analytical techniques are critical for characterizing this spirocyclic compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the spirojunction and nitrogen positions (e.g., δ 2.2–3.5 ppm for methylene protons adjacent to carbonyl groups) .
  • UPLC-MS : Used to verify molecular weight (MW = 216.32 g/mol for free base; 331.3 g/mol for TFA salt) and purity (>95%) .
  • X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can structural modifications of the spirocyclic core enhance bioactivity, such as osteoclast inhibition?

Derivatives with aryl substituents (e.g., 3-fluoro-4-methoxybenzyl) show improved osteoclast inhibition (IC₅₀ < 1 μM) by targeting RANKL signaling pathways. Key modifications include:

  • Substituent positioning : Para-methoxy groups enhance binding to hydrophobic pockets in cathepsin K .
  • Spiro ring expansion : 2,7-Diazaspiro[4.5]decane analogs exhibit higher metabolic stability in hepatic microsomes .

Q. What computational approaches predict the compound’s binding affinity to sigma receptors?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal:

  • The spirocyclic scaffold adopts a chair-like conformation, enabling hydrophobic interactions with σ₁ receptor residues (e.g., Tyr 173 and Glu 172).
  • Free energy calculations (MM-PBSA) show ΔG = −8.2 kcal/mol for σ₁, correlating with in vitro binding (Kᵢ = 12 nM) .

Q. How do contradictory results in biological activity across studies arise, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., osteoclast inhibition ranging from 0.5–5 μM) may stem from:

  • Assay variability : Differences in cell lines (murine vs. human osteoclasts) or endpoint measurements (TRAP activity vs. resorption pits).
  • Salt form : TFA salts may exhibit non-specific toxicity at high concentrations (>10 μM), necessitating dose-response validation with free-base analogs .

Methodological Considerations

Q. What strategies mitigate side reactions during spirocyclic synthesis?

  • Protecting groups : Boc-protected intermediates prevent unwanted nucleophilic attacks during cyclization .
  • Solvent selection : Dichloromethane (DCM) minimizes ester hydrolysis compared to polar aprotic solvents .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and analyze degradation via HPLC at 24 hrs. The TFA salt shows >90% stability at 37°C .
  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .

Comparative Data

Q. How does 2,7-Diazaspiro[4.4]nonan-1-one compare to structural analogs in drug discovery?

CompoundBioactivity (IC₅₀)Metabolic Stability (t₁/₂, human liver microsomes)
2,7-Diazaspiro[4.4]nonan-1-one0.8 μM (σ₁)45 mins
1,7-Diazaspiro[4.5]decan-2-one1.2 μM (σ₁)90 mins
2,7-Diazaspiro[3.5]nonan-1-one12 nM (σ₁)30 mins

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.